Uridine-5,6-t2 Uridine-5,6-t2
Brand Name: Vulcanchem
CAS No.: 56654-40-1
VCID: VC19585928
InChI: InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1T,2T
SMILES:
Molecular Formula: C9H12N2O6
Molecular Weight: 248.22 g/mol

Uridine-5,6-t2

CAS No.: 56654-40-1

Cat. No.: VC19585928

Molecular Formula: C9H12N2O6

Molecular Weight: 248.22 g/mol

* For research use only. Not for human or veterinary use.

Uridine-5,6-t2 - 56654-40-1

Specification

CAS No. 56654-40-1
Molecular Formula C9H12N2O6
Molecular Weight 248.22 g/mol
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-ditritiopyrimidine-2,4-dione
Standard InChI InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1T,2T
Standard InChI Key DRTQHJPVMGBUCF-ZVFJYLAJSA-N
Isomeric SMILES [3H]C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[3H]
Canonical SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Introduction

Chemical Structure and Properties

Uridine-5,6-t2 retains the core structure of uridine, comprising a β-D-ribofuranose moiety linked to a uracil base via an N-glycosidic bond. The substitution of hydrogen with tritium at the 5 and 6 positions introduces isotopic labeling without altering the molecule’s biochemical reactivity. Key properties include:

PropertyValue
Molecular FormulaC₉H₁₀T₂N₂O₆
Molecular Weight248.22 g/mol
IUPAC Name1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-ditritiopyrimidine-2,4-dione
CAS Number56654-40-1
Radioactivity25–50 Ci/mmol (925–1,850 GBq/mmol)
SolubilityAqueous solutions

The compound’s stability in aqueous environments and compatibility with biological systems make it ideal for tracer studies. The tritium labels enable detection via liquid scintillation counting, providing quantitative insights into metabolic flux .

Synthesis and Purification

Uridine-5,6-t2 is synthesized through catalytic tritiation of uridine precursors or enzymatic incorporation of tritiated uracil. A common route involves:

  • Phosphorylation: Uridine is phosphorylated to uridine monophosphate (UMP) using uridine kinase.

  • Tritium Exchange: UMP undergoes hydrogen-tritium exchange at the 5 and 6 positions under controlled conditions with tritium gas (³H₂) in the presence of palladium catalysts.

  • Deprotection and Purification: The tritiated product is deprotected and purified via high-performance liquid chromatography (HPLC) or gel filtration to achieve radiochemical purity >97% .

Industrial-scale production employs bioreactors to optimize yield, while quality control ensures minimal radiochemical impurities. Advanced techniques like LC-MS and NMR validate structural integrity and isotopic enrichment .

Research Applications

RNA Synthesis and Turnover Studies

Uridine-5,6-t2 is extensively used to monitor RNA dynamics. In in vitro transcription assays, its incorporation into nascent RNA strands allows real-time tracking of transcriptional activity. For example, studies on neuronal cells revealed that uridine-derived ribose salvaging supports RNA synthesis under glucose deprivation, a pathway critical for cancer cell survival .

Neuropharmacology

Dietary supplementation with uridine derivatives enhances synaptic phosphatidylcholine synthesis, improving neurotransmitter release. In aged rats, uridine-5′-monophosphate (UMP) increased striatal dopamine release by 21%, correlating with elevated neurofilament proteins indicative of neurite outgrowth . These findings suggest therapeutic potential for neurodegenerative disorders like Alzheimer’s disease.

Cancer Metabolism

Pancreatic ductal adenocarcinoma (PDA) cells utilize uridine as an alternative carbon source via uridine phosphorylase 1 (UPP1). Isotope tracing with Uridine-5,6-t2 demonstrated that uridine-derived ribose fuels glycolysis and the pentose phosphate pathway, bypassing glucose dependency. UPP1 knockout models showed a 60% reduction in tumor growth, highlighting uridine metabolism as a therapeutic target .

ParameterValue
Half-life (plasma)2–4 hours
MetabolismHepatic (via UPP1/UCK2)
ExcretionRenal (70%), fecal (30%)
Radiological SafetyHandle under licensed facilities; use shielding and monitoring

Toxicity studies in rodents indicate no adverse effects at doses ≤1 mg/kg, though prolonged exposure may pose radiological risks. Regulatory guidelines mandate strict handling protocols to minimize occupational exposure .

Future Directions

Emerging applications include:

  • Mitochondrial Dysfunction: Investigating uridine’s role in maintaining mitochondrial Ca²⁺ homeostasis in cardiomyocytes.

  • Antiviral Therapeutics: Assessing tritiated uridine analogs as chain terminators in viral RNA replication.

  • Nanoparticle Drug Delivery: Conjugating Uridine-5,6-t2 with lipid nanoparticles to enhance blood-brain barrier penetration for glioblastoma treatment .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator